molecular formula C19H30N4O5S B555646 H-D-Arg(Pbf)-OH CAS No. 200116-81-0

H-D-Arg(Pbf)-OH

Cat. No. B555646
CAS RN: 200116-81-0
M. Wt: 426.5 g/mol
InChI Key: GVIXTVCDNCXXSH-CQSZACIVSA-N
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Description

H-D-Arg(Pbf)-OH, with the CAS number 200116-81-0, is a biochemical compound . Its IUPAC name is (2R)-2-amino-5-[(E)-{[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]hydrazono}methyl]pentanoic acid .


Synthesis Analysis

The synthesis of H-D-Arg(Pbf)-OH involves several steps . For instance, one method involves the use of sodium hydroxide and triethylamine in acetone and water at 0-20°C . Another method involves the use of dicyclohexyl-carbodiimide in 1,2-dimethoxyethane .


Molecular Structure Analysis

The molecular formula of H-D-Arg(Pbf)-OH is C19H30N4O5S . It has an average mass of 426.530 Da and a monoisotopic mass of 426.193695 Da .


Chemical Reactions Analysis

H-D-Arg(Pbf)-OH can undergo various chemical reactions. For example, it can react with sodium hydroxide and triethylamine in acetone and water at 0-20°C . It can also react with dicyclohexyl-carbodiimide in 1,2-dimethoxyethane .


Physical And Chemical Properties Analysis

H-D-Arg(Pbf)-OH is a white to off-white powder . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 636.9±65.0 °C at 760 mmHg . The flash point is 339.0±34.3 °C .

Scientific Research Applications

I have conducted a search for the scientific research applications of “H-D-Arg(Pbf)-OH”, but unfortunately, the available information is limited. The compound is used in peptide synthesis, particularly for solid phase immobilization . However, detailed applications in scientific research are not explicitly listed in the search results.

Safety and Hazards

H-D-Arg(Pbf)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Safety measures include using personal protective equipment and ensuring good ventilation .

properties

IUPAC Name

(2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIXTVCDNCXXSH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117638
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Arg(Pbf)-OH

CAS RN

200116-81-0
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200116-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]
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